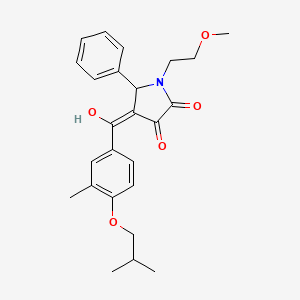![molecular formula C16H25N3O4S B5490255 1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonylureas. Sulfonylureas are a group of compounds that are widely used in the treatment of type 2 diabetes. This compound has gained attention in recent years due to its potential application in the field of scientific research.
Mécanisme D'action
The exact mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide is not fully understood. However, it is known to act as an inhibitor of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels. Additionally, this compound has been shown to have an effect on the expression of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
1-[(Dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have antidiabetic, anti-inflammatory, and analgesic properties, making it a potentially useful tool in the study of these conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and monitoring of animal models is necessary to ensure the safety of this compound.
Orientations Futures
There are several potential future directions for the study of 1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide. One potential direction is the development of new drugs for the treatment of type 2 diabetes based on this compound. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of 1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide involves the reaction of 2-phenoxyethylamine with piperidine-4-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with dimethylamine and sulfonyl chloride to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-[(Dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide has potential applications in the field of scientific research. This compound has been shown to have antidiabetic properties and has been used in the development of new drugs for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)24(21,22)19-11-8-14(9-12-19)16(20)17-10-13-23-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFAFNZOAPCMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(2-phenoxyethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5490187.png)
![2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5490194.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5490197.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5490203.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)
![2-(ethylthio)-5-(2-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5490214.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5490218.png)
![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)


![N-[(4-fluorophenyl)acetyl]phenylalanine](/img/structure/B5490240.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)